1H-Indol-5-ol, 3-(2-aminoethyl)-1-methyl-
Overview
Description
1H-Indol-5-ol, 3-(2-aminoethyl)-1-methyl- is a compound that belongs to the indole family, which is characterized by a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. This compound is of significant interest due to its structural similarity to serotonin, a crucial neurotransmitter in the human body. The presence of the aminoethyl side chain and the hydroxyl group on the indole ring contributes to its unique chemical properties and biological activities .
Preparation Methods
The synthesis of 1H-Indol-5-ol, 3-(2-aminoethyl)-1-methyl- can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, which starts with phenylhydrazine and an aldehyde or ketone. The reaction proceeds through the formation of a hydrazone intermediate, followed by cyclization and rearrangement to yield the indole structure .
Another approach involves the use of transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, to construct the indole core. These methods often provide high yields and selectivity, making them suitable for industrial production .
Chemical Reactions Analysis
1H-Indol-5-ol, 3-(2-aminoethyl)-1-methyl- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group on the indole ring can be oxidized to form quinone derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form dihydro derivatives using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the C-3 position. Reagents such as halogens, nitrating agents, and sulfonating agents are commonly used.
Acylation and Alkylation: The aminoethyl side chain can undergo acylation and alkylation reactions to form various derivatives.
Scientific Research Applications
1H-Indol-5-ol, 3-(2-aminoethyl)-1-methyl- has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex indole derivatives, which are used in the development of pharmaceuticals and agrochemicals.
Biology: Due to its structural similarity to serotonin, it is used in studies related to neurotransmitter function and receptor binding.
Medicine: The compound is investigated for its potential therapeutic effects in treating neurological disorders, such as depression and anxiety, by modulating serotonin receptors.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1H-Indol-5-ol, 3-(2-aminoethyl)-1-methyl- involves its interaction with serotonin receptors in the brain. The compound binds to these receptors, mimicking the effects of serotonin and modulating neurotransmission. This interaction can influence mood, cognition, and other physiological processes. The molecular targets include various subtypes of serotonin receptors, such as 5-HT1A, 5-HT2A, and 5-HT3 .
Comparison with Similar Compounds
1H-Indol-5-ol, 3-(2-aminoethyl)-1-methyl- can be compared with other indole derivatives, such as:
Serotonin (5-Hydroxytryptamine): Both compounds share a similar structure, but serotonin has a hydroxyl group at the 5-position and lacks the methyl group at the nitrogen atom.
Tryptamine: This compound has an indole ring with an aminoethyl side chain but lacks the hydroxyl group at the 5-position.
The uniqueness of 1H-Indol-5-ol, 3-(2-aminoethyl)-1-methyl- lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
3-(2-aminoethyl)-1-methylindol-5-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c1-13-7-8(4-5-12)10-6-9(14)2-3-11(10)13/h2-3,6-7,14H,4-5,12H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLDFVSFNVOLFEU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=C1C=CC(=C2)O)CCN | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80331546 | |
Record name | 1H-Indol-5-ol, 3-(2-aminoethyl)-1-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80331546 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2380-88-3 | |
Record name | 1H-Indol-5-ol, 3-(2-aminoethyl)-1-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80331546 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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